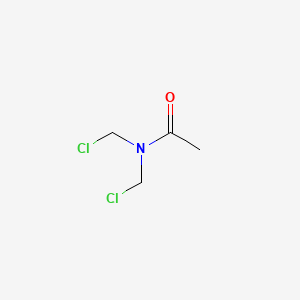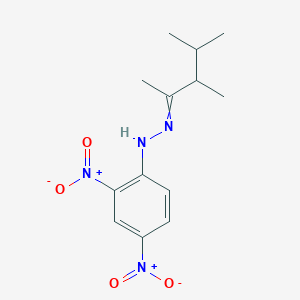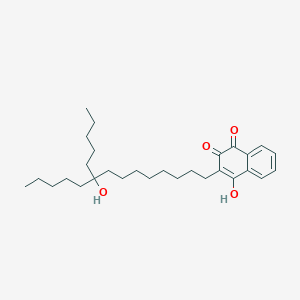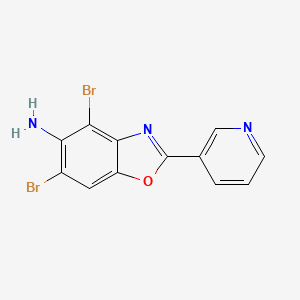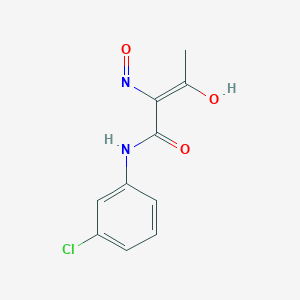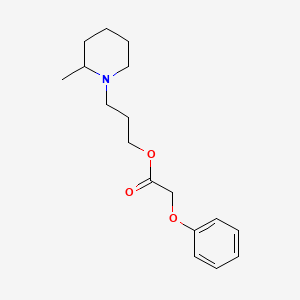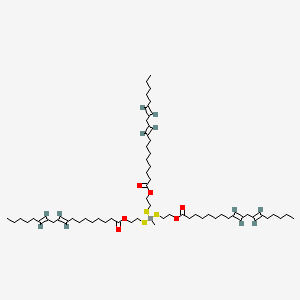
Methyltintris(2-linoleoyloxyethylmercaptide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltintris(2-linoleoyloxyethylmercaptide) is an organotin compound characterized by the presence of tin (Sn) atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. Methyltintris(2-linoleoyloxyethylmercaptide) is particularly notable for its unique structure, which includes linoleoyloxyethylmercaptide ligands, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-linoleoyloxyethylmercaptide) typically involves the reaction of methyltin trichloride with linoleoyloxyethylmercaptide under controlled conditions. The process can be summarized as follows:
Starting Materials: Methyltin trichloride and linoleoyloxyethylmercaptide.
Reaction Conditions: The reaction is carried out in an inert atmosphere to prevent oxidation. The temperature is maintained between 40-80°C, and the pH is controlled to be neutral to slightly basic.
Procedure: Methyltin trichloride is dissolved in an appropriate solvent, and linoleoyloxyethylmercaptide is added slowly with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.
Purification: The product is purified by filtration and recrystallization to obtain Methyltintris(2-linoleoyloxyethylmercaptide) in high purity.
Industrial Production Methods
Industrial production of Methyltintris(2-linoleoyloxyethylmercaptide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pH control systems.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Automated Systems: Use of automated systems for precise control of reaction parameters and efficient handling of large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Methyltintris(2-linoleoyloxyethylmercaptide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The linoleoyloxyethylmercaptide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Tin oxides and modified organic ligands.
Reduction: Reduced tin species and modified ligands.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Methyltintris(2-linoleoyloxyethylmercaptide) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of Methyltintris(2-linoleoyloxyethylmercaptide) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes and proteins, leading to disruption of cellular functions.
Pathways Involved: It can induce oxidative stress, disrupt membrane integrity, and interfere with enzymatic activities.
Comparison with Similar Compounds
Methyltintris(2-linoleoyloxyethylmercaptide) can be compared with other organotin compounds such as:
Methyltin tris(2-ethylhexyl mercaptoacetate): Similar structure but different ligands, leading to variations in reactivity and applications.
Methyltin tris(isooctylmercaptoacetate): Another similar compound with distinct properties and uses.
Conclusion
Methyltintris(2-linoleoyloxyethylmercaptide) is a versatile organotin compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application development.
Properties
CAS No. |
68928-40-5 |
|---|---|
Molecular Formula |
C61H108O6S3Sn |
Molecular Weight |
1152.4 g/mol |
IUPAC Name |
2-[methyl-bis[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/3C20H36O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*6-7,9-10,23H,2-5,8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*7-6+,10-9+;; |
InChI Key |
UGRICMDEZILJEC-QUNLTARISA-K |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC)(SCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCC=CCCCCC)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


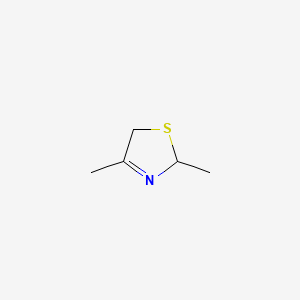

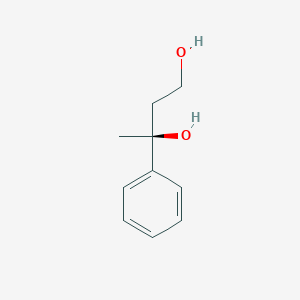

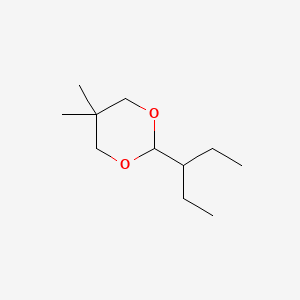
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
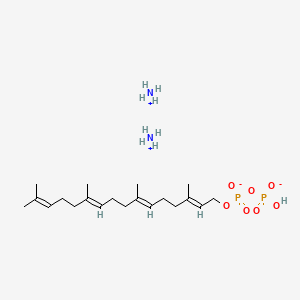
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
